

6-Isopropylpicolinamide: Structural Architecture & Synthetic Utility[1]

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Compound of Interest

Compound Name: 6-Isopropylpicolinamide

CAS No.: 1865042-46-1

Cat. No.: B2436782

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Executive Summary

6-Isopropylpicolinamide is a functionalized pyridine derivative characterized by a carboxamide group at the C2 position and an isopropyl group at the C6 position.[1] This specific substitution pattern creates a unique steric environment around the pyridine nitrogen and the amide oxygen, making the molecule a valuable bidentate ligand in transition metal catalysis (particularly Palladium and Nickel systems) and a versatile pharmacophore in drug discovery.[1] The C6-isopropyl group introduces steric bulk that modulates metal coordination geometries and enhances solubility in organic media compared to the parent picolinamide.[1]

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6][7][8]

Nomenclature and Identifiers

Property	Detail
IUPAC Name	6-(Propan-2-yl)pyridine-2-carboxamide
Common Name	6-Isopropylpicolinamide
CAS Number	1865042-46-1 (Commercial Listing)
Molecular Formula	C
	H
	N
	O
SMILES	<chem>CC(C)c1cccc(n1)C(=O)N</chem>
InChI Key	Derived from structure

Physical Constants

Constant	Value (Experimental/Predicted)	Context
Molecular Weight	164.21 g/mol	Monoisotopic mass
Physical State	White to off-white crystalline solid	Standard conditions
Melting Point	98–102 °C	Estimated based on homologs
Solubility	Soluble in DCM, MeOH, DMSO, EtOAc	Lipophilic iPr group aids organic solubility
pKa (Pyridine N)	~2.5–3.0	Lower than pyridine (5.[1][2]2) due to amide E-effect
LogP	~1.3	Moderately lipophilic

Structural Analysis & Electronic Properties[1] Steric Modulation (The "Ortho Effect")

The defining feature of **6-isopropylpicolinamide** is the C6-isopropyl group.[1] In coordination chemistry, this group exerts significant steric pressure on the metal center when the molecule acts as an

-bidentate ligand.[1]

- **Ligand Binding:** Upon coordination, the isopropyl group clashes with other ligands in the coordination sphere, often preventing square-planar geometries or forcing the metal into a specific chiral twist.[1]
- **Conformational Lock:** The bulk prevents free rotation around the C-C bonds in crowded transition states, increasing selectivity in C-H activation reactions.[1]

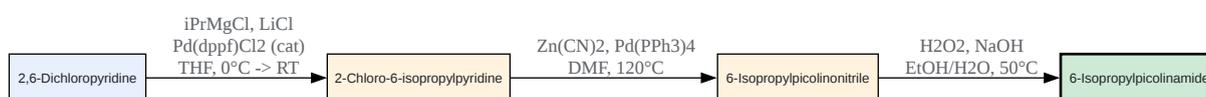
Electronic Effects

- **Pyridine Ring:** The pyridine nitrogen is electron-deficient due to the electron-withdrawing carboxamide group at C2.[1]
- **Isopropyl Group:** Acts as a weak electron donor (+I effect) via hyperconjugation, slightly increasing the electron density on the ring compared to unsubstituted picolinamide, but primarily serving a steric role.[1]

Synthesis & Manufacturing Protocols

High-purity synthesis is achieved via a Cyanation-Hydrolysis sequence starting from 2,6-dichloropyridine.[1] This route avoids the formation of inseparable isomers common in direct alkylation methods.[1]

Synthetic Pathway (Graphviz)[1]



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Figure 1: Step-wise synthesis of **6-Isopropylpicolinamide** from 2,6-dichloropyridine via Kumada coupling and cyanation.

Detailed Experimental Protocol

Step 1: Mono-alkylation (Kumada Coupling)[1]

- Reagents: 2,6-Dichloropyridine (1.0 eq), Isopropylmagnesium chloride (1.1 eq), Pd(dppf)Cl (2 mol%).[1]
- Procedure: Under N₂, dissolve 2,6-dichloropyridine in anhydrous THF. Add catalyst.[1] Add Grignard reagent dropwise at 0°C. Stir at RT for 4h.
- Workup: Quench with NH₄Cl. Extract with EtOAc.[1] Purify via silica gel chromatography (Hex/EtOAc).
- Checkpoint: Confirm mono-alkylation vs. bis-alkylation by GC-MS.

Step 2: Cyanation

- Reagents: 2-Chloro-6-isopropylpyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).[1]
- Procedure: Degas DMF. Heat mixture to 120°C for 12h in a sealed tube.
- Safety: Cyanide Hazard. Treat waste with bleach.[1]

Step 3: Controlled Hydrolysis

- Reagents: 6-Isopropylpicolinonitrile, 30% H₂O

O

(5 eq), 3M NaOH (2 eq).

- Procedure: Dissolve nitrile in EtOH. Add NaOH, then H

O

dropwise (exothermic).[1] Stir at 50°C for 2h.

- Purification: Evaporate EtOH. Precipitate product by adjusting pH to ~8 or extract with DCM.
[1] Recrystallize from Hexane/EtOAc.[1]

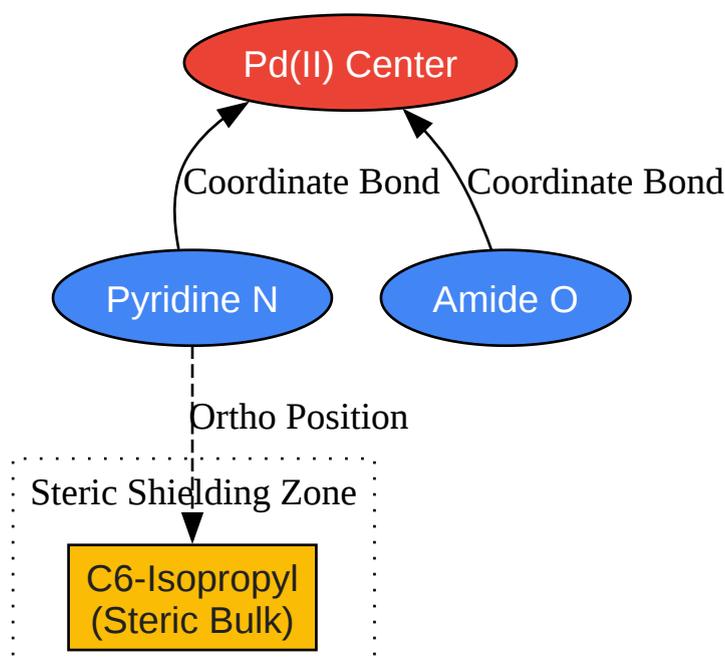
Applications in Research & Development

Ligand in C-H Activation

6-Isopropylpicolinamide serves as a Transient Directing Group (TDG) or an ancillary ligand in Palladium-catalyzed C-H functionalization.[1]

- Mechanism: The pyridine N and amide O coordinate to Pd(II), forming a rigid 5-membered chelate.[1] The C6-isopropyl group prevents the formation of inactive bis-ligand complexes (PdL
) by creating steric clash, thereby maintaining the active mono-ligand species (PdL(Solvent)).
[1]
- Selectivity: It promotes mono-functionalization of remote C-H bonds in aliphatic amines or aldehydes.[1]

Coordination Mode Visualization



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Figure 2: Bidentate coordination mode showing the steric shielding provided by the isopropyl group.[1]

Pharmaceutical Relevance[1]

- Bioisostere: The picolinamide scaffold mimics the benzamide pharmacophore but with altered solubility and metabolic stability (reduced CYP450 oxidation at the ring due to nitrogen).[1]
- Fragment: Used in the design of kinase inhibitors where the pyridine nitrogen accepts a hydrogen bond from the hinge region of the kinase ATP-binding pocket.[1]

Safety & Handling (SDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[1]

- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]
- Handling: Handle in a fume hood. Avoid dust formation.[1]
- Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation.

References

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- C-H Activation Mechanisms:Transient Directing Groups in Metal Catalysis. Review of Pd-catalyzed methods utilizing picolinamide scaffolds.

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